1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone
Description
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11(18)13-5-8-15(16(9-13)19-2)20-10-12-3-6-14(17)7-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCZFUBMPFFRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203002 | |
| Record name | 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-98-2 | |
| Record name | 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include the use of appropriate solvents, catalysts, and temperature control to achieve the desired products
Scientific Research Applications
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations :
- Substituent Position: The original compound’s 4-(4-chlorobenzyloxy) group distinguishes it from analogs like 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, where a shorter 3-chloropropoxy chain replaces the benzyloxy moiety. This impacts lipophilicity and metabolic stability .
- Heterocyclic Modifications : Compounds like 4f () incorporate isoxazole or furan rings, enhancing radical scavenging and antimicrobial activities compared to the original compound’s simpler ether-linked structure.
- Pharmacological Role : While the original compound is an impurity, structural analogs like Iloperidone and antitumor derivatives () demonstrate how functional group additions (e.g., piperidinyl, fluorobenzoisoxazole) confer therapeutic activity .
Pharmacological and Functional Comparisons
Antipsychotic Agents :
The original compound is a structural fragment of Iloperidone, where its acetophenone core is linked to a piperidinyl-fluorobenzoisoxazole moiety.
Antimicrobial and Antioxidant Derivatives :
- Oxadiazole Derivatives: Substituting the benzyloxy group with a 4-chlorophenyl-oxadiazole ring (e.g., compound 2b in ) enhances antibacterial activity against S. aureus and P. aeruginosa due to increased electrophilicity and membrane penetration .
- Isoxazole Derivatives : Compound 4f () exhibits superior antioxidant (DPPH scavenging) and antimicrobial activity compared to the original compound, attributed to the isoxazole ring’s electron-deficient nature and hydrogen-bonding capacity .
Research Findings and Implications
Structural-Activity Relationships : The 4-chlorobenzyloxy group in the original compound contributes to steric bulk but lacks direct pharmacological activity. Bioactivity emerges in derivatives with heterocycles (e.g., isoxazole, oxadiazole) or conjugated systems .
Pharmaceutical Relevance: As an Iloperidone impurity, controlling its levels is critical for drug safety. Similar compounds (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone) highlight the need for robust purification protocols .
Biological Activity
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H15ClO3
- Molecular Weight : 290.7415 g/mol
- CAS Number : [not specified]
The compound features a chlorophenyl group and two methoxy groups attached to a phenyl ring, contributing to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Intermediate Compounds : The reaction of 4-chlorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base yields the intermediate compound.
- Final Product Formation : The intermediate is then converted into the final product through further chemical reactions involving reducing agents.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives of chalcones, which share structural similarities, have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound's anticancer potential has been explored in various studies:
- Mechanism of Action : It is believed that the compound interacts with specific molecular targets within cancer cells, modulating their activity and inhibiting cell proliferation.
- Case Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for cytotoxicity .
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes. This interaction can lead to:
- Modulation of signaling pathways involved in cell growth and apoptosis.
- Inhibition of enzymes critical for tumor progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various microbial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Mechanism | Binds to receptors/enzyme modulation |
Case Studies
- Antimicrobial Study : A series of experiments showed that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Research : In a study involving human cancer cell lines (e.g., HT29, Jurkat), the compound demonstrated IC50 values less than that of standard chemotherapy agents like doxorubicin, indicating promising anticancer properties .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–3.9 ppm) and carbonyl (δ 200–210 ppm) signals to confirm substitution patterns. Aromatic protons split into distinct multiplets due to para-chlorophenyl and meta-methoxy groups .
- X-ray crystallography : Resolves bond angles and torsional strain between the chlorophenyl and methoxyphenyl moieties, critical for understanding steric effects .
What strategies address contradictory data between computational predictions and experimental results for electronic properties?
Advanced Research Question
- Hybrid DFT calculations : Compare HOMO-LUMO gaps from Gaussian09 with experimental UV-Vis spectra to validate electronic transitions .
- Solvent effects : Include polarizable continuum models (PCM) in simulations to account for solvent-induced shifts in λmax .
- Error analysis : Reconcile discrepancies by cross-verifying with cyclic voltammetry for redox potentials .
How do methoxy and chlorophenyl substituents influence reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Electronic effects : The electron-donating methoxy group deactivates the ring, reducing electrophilicity at the para position, while the electron-withdrawing chloro group enhances susceptibility to nucleophilic attack at the ortho position .
- Kinetic studies : Use Hammett plots (σ⁺ values) to quantify substituent effects on reaction rates in polar aprotic solvents (e.g., DMSO) .
What methodological approaches are recommended for investigating biological activity in enzyme inhibition studies?
Advanced Research Question
- Docking simulations : Use AutoDock Vina to predict binding affinities with kinase targets (e.g., EGFR) based on the compound’s planar aromatic structure .
- In vitro assays : Measure IC50 values via fluorescence-based kinase inhibition assays, optimizing incubation time (30–60 min) and DMSO concentration (<1%) to avoid solvent interference .
- Metabolite profiling : LC-MS/MS identifies hydroxylated or demethylated metabolites to assess metabolic stability .
How can researchers resolve spectral overlaps in IR and mass spectrometry data for this compound?
Advanced Research Question
- High-resolution MS : Use Q-TOF instruments (resolution >30,000) to distinguish isotopic clusters of [M+H]⁺ peaks from background noise .
- 2D-IR correlation spectroscopy : Decouple overlapping C=O (1680–1720 cm⁻¹) and C-O (1250 cm⁻¹) stretches by analyzing temperature-dependent spectral changes .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to separate diastereomers .
- Crystallization control : Seed crystals of the desired enantiomer during cooling to suppress racemization .
How does the compound interact with biological membranes in pharmacokinetic studies?
Advanced Research Question
- PAMPA assay : Measure passive permeability using artificial membranes at pH 7.4; logP values >3 indicate high lipophilicity, requiring formulation with cyclodextrins for improved solubility .
- Plasma protein binding : Equilibrium dialysis (37°C, 4h) quantifies albumin binding, critical for dose adjustment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
